molecular formula C16H21BrO2 B7912127 Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate

Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate

Cat. No.: B7912127
M. Wt: 325.24 g/mol
InChI Key: PSOGTOHFGDCQIH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromobenzyl group attached to a cyclohexanecarboxylate ester

Properties

IUPAC Name

ethyl 1-[(2-bromophenyl)methyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO2/c1-2-19-15(18)16(10-6-3-7-11-16)12-13-8-4-5-9-14(13)17/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOGTOHFGDCQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate typically involves the esterification of 1-(2-bromobenzyl)-1-cyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Reduction: Products include the corresponding alcohols.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate depends on its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-chlorobenzyl)-1-cyclohexanecarboxylate
  • Ethyl 1-(2-fluorobenzyl)-1-cyclohexanecarboxylate
  • Ethyl 1-(2-iodobenzyl)-1-cyclohexanecarboxylate

Uniqueness

Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.

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